molecular formula C6H10N2O3 B13890197 5-Acetylaminomethyl-2-oxazolidinone

5-Acetylaminomethyl-2-oxazolidinone

Cat. No.: B13890197
M. Wt: 158.16 g/mol
InChI Key: RNJIQYVMKXWZBO-UHFFFAOYSA-N
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Description

N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide is a synthetic compound belonging to the class of oxazolidinonesIt is known for its antimicrobial properties and is used in the treatment of infections caused by gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide typically involves the reaction of a carbamate with an oxazolidinone ring. One common method includes the reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane. This reaction yields ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is then reacted with potassium phthalimide to produce the desired compound .

Industrial Production Methods

Industrial production of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide involves inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide stands out due to its specific structural features, which confer unique antimicrobial properties. Its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit makes it a valuable compound in the fight against antibiotic-resistant bacteria .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide

InChI

InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10)

InChI Key

RNJIQYVMKXWZBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CNC(=O)O1

Origin of Product

United States

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